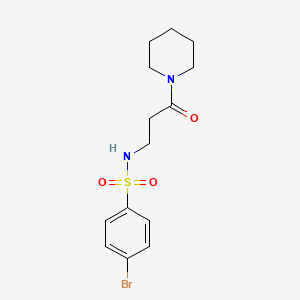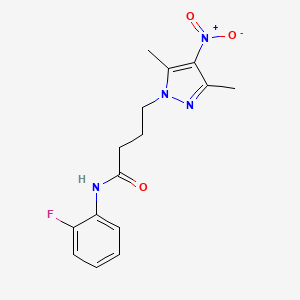![molecular formula C15H23ClN2O6 B6114835 N'-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B6114835.png)
N'-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a chemical compound that belongs to the class of organic compounds known as phenoxyethanolamines. This compound is characterized by the presence of a phenoxy group attached to an ethoxyethyl chain, which is further linked to an ethane-1,2-diamine moiety. The oxalic acid component forms a salt with the amine group, enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the following steps:
Preparation of 4-chloro-3-methylphenol: This is achieved through the chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-3-methylphenoxyethanol: The 4-chloro-3-methylphenol is reacted with ethylene oxide under basic conditions to form the phenoxyethanol derivative.
Synthesis of N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine: The phenoxyethanol derivative is then reacted with ethylenediamine in the presence of a suitable solvent and catalyst to form the final product.
Formation of the oxalic acid salt: The final product is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for the chlorination and ethoxylation steps.
Purification steps: such as distillation and crystallization to obtain high-purity products.
Quality control measures: to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products Formed
Oxidation products: Quinone derivatives.
Reduction products: Amines.
Substitution products: Various substituted phenoxyethanolamines.
Applications De Recherche Scientifique
N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with cellular receptors, modulating their activity. The ethoxyethyl chain enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The ethane-1,2-diamine moiety can form hydrogen bonds with various biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
- N’-[2-[2-(4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
- N’-[2-[2-(4-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine
Uniqueness
N’-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to the presence of both the chloro and methyl groups on the phenoxy ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N'-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2.C2H2O4/c1-11-10-12(2-3-13(11)14)18-9-8-17-7-6-16-5-4-15;3-1(4)2(5)6/h2-3,10,16H,4-9,15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJIBWMWJQIAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCNCCN)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B6114753.png)
![1-[(2-chlorophenyl)methyl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)triazole-4-carboxamide](/img/structure/B6114757.png)
![2-{[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B6114771.png)
![(1-{5-[(4-methoxy-3-methylbenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6114775.png)
![N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide](/img/structure/B6114778.png)
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6114780.png)
![N-{[(5-benzyl-6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6114785.png)

![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6114809.png)

![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![4-chloro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B6114854.png)
